2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-benzylacetamide

Description

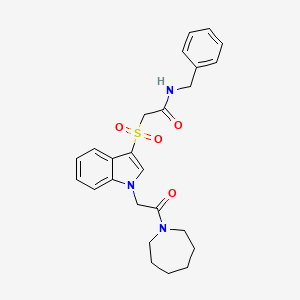

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-benzylacetamide is a synthetic organic compound featuring a central indole scaffold modified with a sulfonyl group, an azepane ring, and a benzyl-substituted acetamide moiety. This compound belongs to a class of indole derivatives often investigated for their pharmacological properties, particularly in receptor targeting (e.g., serotonin receptors) or enzyme inhibition .

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S/c29-24(26-16-20-10-4-3-5-11-20)19-33(31,32)23-17-28(22-13-7-6-12-21(22)23)18-25(30)27-14-8-1-2-9-15-27/h3-7,10-13,17H,1-2,8-9,14-16,18-19H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLXSQGPGYITAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-benzylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the indole compound.

Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

N-Benzylation: The final step involves the N-benzylation of the acetamide group, which can be achieved using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-benzylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-benzylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential role in modulating biological pathways and its interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Key Structural Attributes:

- Indole core : Facilitates π-π stacking and hydrophobic interactions.

- Sulfonyl group : Increases solubility and binding affinity to polar residues.

- Azepane moiety : Provides steric bulk and modulates pharmacokinetic properties.

- N-Benzylacetamide : Enhances lipophilicity and membrane permeability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Variations: Sulfonyl vs. Substituents on Acetamide: The benzyl group in the target compound enhances aromatic interactions compared to 2-methylphenyl () or phenethyl () groups. Heterocycles: Azepane (7-membered ring) offers distinct conformational flexibility relative to piperazine (6-membered, ) or adamantane ().

Physicochemical Properties: logP: Sulfanyl derivatives (logP ~3.5–3.9) are more lipophilic than sulfonyl analogs (logP ~3.2–3.5), influencing membrane permeability and bioavailability .

Synthetic Routes :

- Most analogs are synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation in involves activating carboxylic acids with reagents like oxalyl chloride .

- The target compound likely employs similar strategies, with sulfonylation of the indole core as a critical step .

Biological Relevance :

- Indole sulfonamides are frequently explored as 5-HT6 receptor ligands () or enzyme inhibitors. The benzyl group in the target compound may optimize binding to hydrophobic pockets in target proteins.

- Sulfanyl analogs (e.g., ) might exhibit enhanced metabolic stability due to reduced oxidative susceptibility compared to sulfonyl groups.

Q & A

Q. Key Optimization Parameters :

- Temperature control (0–5°C for sulfonation to minimize side reactions).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the indole ring (e.g., chemical shifts at δ 7.2–7.8 ppm for aromatic protons) and azepane N–CH₂ groups (δ 3.1–3.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the sulfonyl and benzyl regions .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₆H₃₁N₃O₄S, exact mass 481.61) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

Q. Purity Assurance :

- Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .

Advanced: How to resolve low yields during the sulfonation step in the synthesis?

Methodological Answer:

Low yields often arise from incomplete sulfonyl chloride activation or hydrolysis. Strategies include:

- Base Selection : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Moisture Control : Conduct reactions under nitrogen atmosphere with molecular sieves to scavenge water .

- Stepwise Monitoring : Use TLC (silica, UV detection) at 30-minute intervals to track reaction progress .

Case Study :

In , optimizing sulfonation at 0°C improved yields from 45% to 72% by reducing decomposition of the sulfonyl chloride intermediate.

Advanced: What strategies address conflicting bioactivity data across different assay models?

Methodological Answer:

Contradictions (e.g., cytotoxicity vs. enzyme inhibition) may stem from assay-specific conditions:

- Orthogonal Assays : Validate results using both cell-based (e.g., MTT assay) and cell-free (e.g., fluorescence polarization) systems .

- Compound Stability : Check degradation via LC-MS in assay buffers (e.g., DMEM at 37°C) to rule out false negatives .

- Target Engagement : Confirm binding to intended targets (e.g., kinase X) using SPR (surface plasmon resonance) or thermal shift assays .

Example : highlights discrepancies in IC₅₀ values between bacterial vs. mammalian cell models due to efflux pump activity.

Advanced: How to perform SAR studies focusing on the azepane and benzyl groups?

Methodological Answer:

Azepane Modifications :

Q. Computational Support :

- Perform docking studies (AutoDock Vina) to predict binding poses with target proteins .

Advanced: What computational methods predict target interactions and off-target risks?

Methodological Answer:

- Molecular Docking : Screen against kinase or GPCR libraries using Glide (Schrödinger) to prioritize targets .

- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl H-bond acceptors) using MOE .

- Machine Learning : Train models on PubChem BioAssay data to predict toxicity (e.g., hERG inhibition) .

Q. Validation :

- Compare predictions with experimental kinase inhibition profiles ().

Advanced: How to optimize pharmacokinetics through structural modifications?

Methodological Answer:

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) on the benzyl ring to improve aqueous solubility (logP reduction) .

- Metabolic Stability : Replace labile esters with amides or fluorinated analogs to resist CYP450 oxidation .

- Prodrug Design : Mask the sulfonyl group as a phosphonate ester for improved membrane permeability .

Q. In Silico Tools :

Advanced: How to validate off-target effects in cellular models?

Methodological Answer:

- Chemical Proteomics : Use affinity chromatography with cell lysates to capture interacting proteins, followed by LC-MS/MS identification .

- Kinome-Wide Profiling : Employ KINOMEscan to assess selectivity across 468 kinases .

- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal partners .

Case Study :

identified off-target binding to carbonic anhydrase IX via proteomic profiling, explaining unexpected anti-angiogenic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.